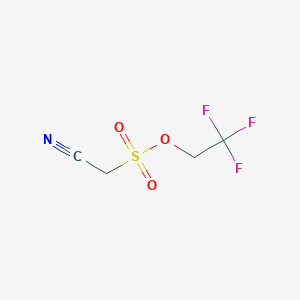![molecular formula C16H13N3OS2 B2631098 2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 851289-23-1](/img/structure/B2631098.png)
2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyprodime is an opioid antagonist from the morphinan family of drugs. It is a selective opioid antagonist that specifically blocks the μ-opioid receptor without affecting the δ-opioid or κ-opioid receptors . This selectivity makes it a valuable tool in scientific research, particularly in studies that aim to understand the distinct roles of different opioid receptors.
Preparation Methods
The synthesis of Cyprodime involves several steps, starting from the preparation of 3-deoxyoripavine, which serves as a key intermediate. The synthetic route includes the following steps :
Preparation of 3-deoxyoripavine: This is achieved through a series of reactions involving morphine derivatives.
Cyclopropylmethylation: The intermediate is then subjected to cyclopropylmethylation to introduce the cyclopropylmethyl group.
Industrial production methods for Cyprodime are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
Cyprodime undergoes various chemical reactions, including:
Oxidation: Cyprodime can be oxidized to form corresponding ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert Cyprodime into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the methoxy groups, can lead to the formation of different analogs with varying biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyprodime is primarily used in scientific research due to its selective antagonism of the μ-opioid receptor . Its applications include:
Chemistry: Used as a tool to study the chemical properties and reactivity of morphinan derivatives.
Biology: Helps in understanding the role of μ-opioid receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions where modulation of the μ-opioid receptor is beneficial, such as in the treatment of opioid addiction and pain management.
Industry: Potential applications in the development of new pharmaceuticals targeting opioid receptors.
Mechanism of Action
Cyprodime exerts its effects by selectively binding to and blocking the μ-opioid receptor . This prevents the activation of the receptor by endogenous opioids or opioid drugs, thereby inhibiting their effects. The molecular targets involved include the μ-opioid receptor, and the pathways affected are those related to opioid signaling, which play a crucial role in pain perception, reward, and addiction.
Comparison with Similar Compounds
Cyprodime is unique in its high selectivity for the μ-opioid receptor compared to other opioid antagonists like naloxone, which blocks all three opioid receptor subtypes (μ, δ, and κ) . Similar compounds include:
Naloxone: A non-selective opioid antagonist used clinically to reverse opioid overdose.
Naltrexone: Another non-selective opioid antagonist used in the treatment of opioid and alcohol dependence.
Samidorphan: An opioid antagonist with a preference for the μ-opioid receptor, under development for major depression.
Cyprodime’s uniqueness lies in its ability to selectively block the μ-opioid receptor without affecting the δ-opioid or κ-opioid receptors, making it a valuable tool for research focused on the specific roles of these receptors.
Properties
IUPAC Name |
2-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-21-14-8-3-2-6-11(14)15(20)19-16-18-13(10-22-16)12-7-4-5-9-17-12/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJARZYJNVSBADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
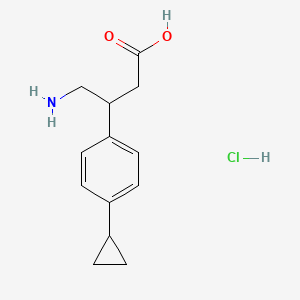
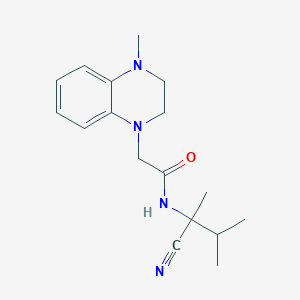
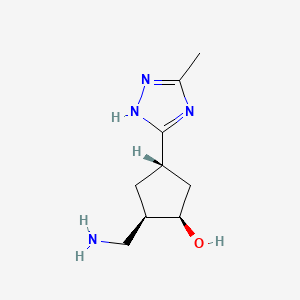
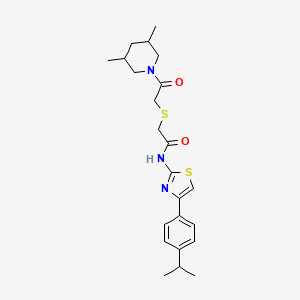
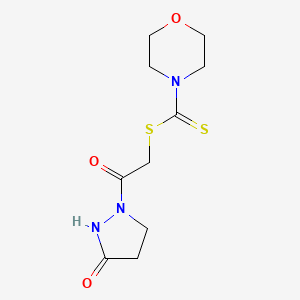
![10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine (purified by sublimation)](/img/structure/B2631024.png)
![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2631026.png)
![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2631027.png)
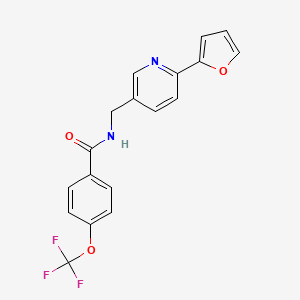
![N-(2,4-dimethylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2631029.png)

![(Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide](/img/structure/B2631031.png)

